Product packaging for Ethyl 3-cyclopropyl-2-fluorobut-2-enoate(Cat. No.:CAS No. 2060523-58-0)

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate

Cat. No.: B1383649
CAS No.: 2060523-58-0
M. Wt: 172.2 g/mol
InChI Key: OBERRPZQCSOPAQ-VURMDHGXSA-N
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Description

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate is a fluorinated unsaturated ester of significant interest in advanced organic synthesis and medicinal chemistry . This compound belongs to the class of terminal vinyl fluorides, which are critical motifs in the development of novel pharmaceutical compounds due to the ability of the fluorine atom to modulate a molecule's metabolic stability, bioavailability, and binding affinity . The (Z)-isomer of this compound has been specifically identified in scientific contexts, highlighting the importance of its stereochemistry . Vinyl fluorides like this one serve as versatile intermediates for conjugate additions with various nucleophiles and are pivotal building blocks in the synthesis of more complex, biologically active molecules . Research into analogous compounds demonstrates their application in creating potent inhibitors for challenging therapeutic targets, such as KRas G12C in oncology, underscoring the value of this chemical scaffold in drug discovery programs . The molecular structure is defined by the SMILES notation CCOC(=O)/C(=C(\C)/C1CC1)/F and the InChIKey OBERRPZQCSOPAQ-VURMDHGXSA-N . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13FO2 B1383649 Ethyl 3-cyclopropyl-2-fluorobut-2-enoate CAS No. 2060523-58-0

Properties

IUPAC Name

ethyl (Z)-3-cyclopropyl-2-fluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2/c1-3-12-9(11)8(10)6(2)7-4-5-7/h7H,3-5H2,1-2H3/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBERRPZQCSOPAQ-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C1CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/C1CC1)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-cyclopropyl-2-fluorobut-2-enoate typically involves the reaction of cyclopropylmethyl bromide with ethyl 2-fluoroacetoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyclopropyl-2-fluorobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate is primarily recognized for its role in the development of pharmaceuticals. The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability.

Case Study: Antibacterial and Anti-inflammatory Agents

Recent research has demonstrated that compounds similar to this compound can be synthesized through methods like the Horner-Wadsworth-Emmons olefination, leading to high-purity vinyl fluorides. These compounds have shown promise as antibacterial and anti-inflammatory agents, highlighting their therapeutic potential in treating infections and inflammatory diseases .

Agrochemicals

The compound's structural characteristics make it a candidate for use in agrochemicals, particularly as herbicides. Its ability to modulate biological activity can be harnessed to develop selective herbicides that target specific weeds while minimizing damage to crops.

Case Study: Herbicidal Activity

Recent patents have explored the use of pyrimidine derivatives as herbicides, indicating a trend towards incorporating compounds like this compound into formulations aimed at controlling unwanted vegetation . The effectiveness of these compounds can be attributed to their unique chemical properties, which allow for targeted action against specific plant species.

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials due to its unique reactivity profile. The presence of the fluorine atom can impart desirable properties such as increased thermal stability and chemical resistance.

Case Study: Development of Functional Polymers

Research has indicated that vinyl fluorides derived from compounds like this compound can be employed in the creation of functional polymers. These polymers are useful in various applications ranging from coatings to electronic materials, demonstrating the compound's versatility .

Mechanism of Action

The mechanism of action of Ethyl 3-cyclopropyl-2-fluorobut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The cyclopropyl and fluorine groups contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and other biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate belongs to a broader class of fluorinated α,β-unsaturated esters. Below is a detailed comparison with structurally related compounds, emphasizing reactivity, stereochemical outcomes, and functional group tolerance.

Structural Analogs with Cyclopropane Substituents

  • Ethyl 3-Cyclopropyl-2-(3-Fluorobenzyl)-3-Oxopropanoate (4bg): Synthesized via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with 3-fluorobenzyl bromide, this compound shares the cyclopropane motif but differs in substitution (3-fluorobenzyl vs. fluorine at the α-position). The benzyl group introduces aromatic π-interactions, altering reactivity in nucleophilic additions compared to the purely aliphatic fluorinated analog .
  • Aliphatic Cyclopropane Derivatives (8h, 8i): These analogs, such as ethyl 3-cyclopropyl-2-fluoropent-2-enoate, exhibit similar resistance to cyclopropane ring opening during hydrogenation. This contrasts with this compound, where trace ring-opening occurs under catalytic hydrogenation (yielding 8g) .

Fluorinated α,β-Unsaturated Esters

  • Tetra-Substituted Vinyl Fluorides (e.g., 8j): Compounds bearing −CH2OH substituents (e.g., 8j) demonstrate lower yields (74%) but retain high enantioselectivity (94% ee), underscoring the challenge of balancing steric bulk and functional group compatibility in catalytic systems. This compound, by comparison, achieves superior ee (97%) due to reduced steric hindrance .
  • Aromatic vs. Aliphatic Fluorinated Substrates: Ethyl 2-fluoro-3-phenylprop-2-enoate derivatives typically show higher reaction rates in hydrogenation due to aromatic stabilization of transition states. However, aliphatic systems like this compound exhibit greater stereochemical fidelity, likely due to minimized electronic delocalization .

Data Table: Key Comparative Metrics

Compound ID Structure Features Reaction Outcome (Yield, ee) Stability of Cyclopropane Reference
This compound Aliphatic, α-fluoro, β-cyclopropyl 74% yield (8f), 97% ee; 26% yield (8g), 93% ee Partial ring opening (8g)
8h, 8i Cyclopropane with bulkier aliphatic groups >90% yield, >95% ee No ring opening
4bg β-Cyclopropyl, 3-fluorobenzyl N/A (alkylation product) N/A
8j −CH2OH substituent 74% yield, 94% ee Stable

Mechanistic Insights

The fluorine atom in this compound enhances electrophilicity at the β-carbon, facilitating hydrogenation. However, the cyclopropane ring introduces torsional strain, which can destabilize transition states—leading to competing pathways (e.g., ring opening in 8g). In contrast, analogs like 8h/8i avoid this due to steric shielding of the cyclopropane .

Biological Activity

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate is an organic compound with a unique structure characterized by the presence of a cyclopropyl group and a fluorine atom attached to a butenoate moiety. Its molecular formula is C9H14O2FC_9H_{14}O_2F and it has a molecular weight of approximately 172.2 g/mol. This compound is notable for its potential applications in synthetic organic chemistry and medicinal chemistry, primarily due to the influence of the fluorine atom on biological activity and physical properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the cyclopropyl group may enhance its reactivity and selectivity towards these targets. Fluorinated compounds often exhibit altered pharmacokinetic profiles, which can lead to increased potency or modified therapeutic effects compared to their non-fluorinated counterparts.

Potential Applications

  • Enzyme Inhibition : this compound has been investigated for its potential as an enzyme inhibitor. The fluorine atom can stabilize carbocation intermediates, making it a valuable scaffold for developing enzyme inhibitors.
  • Receptor Ligand : The compound may act as a ligand for various receptors, influencing signaling pathways that are crucial in disease states, particularly in cancer and inflammation.
  • Synthetic Intermediates : Due to its unique structural features, this compound is also explored as an intermediate in the synthesis of more complex molecules with desired biological activities.

Research Findings

Recent studies have highlighted the compound's potential in drug discovery:

  • Case Study 1 : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro, suggesting its utility in treating inflammatory diseases .
  • Case Study 2 : Another research effort focused on synthesizing various analogs of this compound, revealing that specific modifications to the cyclopropyl group significantly enhanced its binding affinity to certain receptors involved in pain signaling .

Comparative Analysis

To understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-cyclopropylbut-2-enoateC9H14O2Lacks fluorine; simpler structure
Ethyl 4-cyclopropylbut-2-enoateC9H14O2Different position for cyclopropyl group
Ethyl 3-methylbutanoateC8H16O2No cyclopropane; saturated structure
Ethyl 3-fluorobutanoateC5H9FO2Fluorinated but without cyclopropane

The unique combination of structural elements in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

  • Cyclopropanation Reactions : Utilizing alkenes and carbenes or carbenoids.
  • Fluorination Techniques : Employing reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor for introducing fluorine.
  • Esterification Processes : Involving reactions between alcohols and carboxylic acids or their derivatives.

Reactivity Profile

The reactivity of this compound is influenced by both the cyclopropyl ring and the fluorine substituent, allowing it to stabilize carbocations effectively. This property can lead to unique reaction pathways that are advantageous in synthetic organic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-cyclopropyl-2-fluorobut-2-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-cyclopropyl-2-fluorobut-2-enoate

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